N-Hydroxyquinuclidine-3-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- typically involves the following steps:
Formation of the 1-azabicyclo[2.2.2]octane core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the carboximidamide group: This step involves the reaction of the 1-azabicyclo[2.2.2]octane core with reagents that introduce the carboximidamide functionality.
N-hydroxylation: The final step involves the hydroxylation of the carboximidamide group to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- is unique due to the presence of the N-hydroxy carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFKGCLVACFUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701132 |
Source
|
Record name | N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123837-16-1 |
Source
|
Record name | N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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